3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide
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Overview
Description
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide is an organic compound with the molecular formula C8H7NO4S It is a derivative of isobenzofuran and contains both a sulfonamide group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide typically involves the reaction of isobenzofuran derivatives with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted isobenzofuran compounds .
Scientific Research Applications
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The ketone group can also participate in various biochemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide
- 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
- 1-Methyl-3-Oxo-1,3-Dihydro-Benzo[C]Isothiazole-5-Sulfonic Acid Amide
Uniqueness
3-Oxo-1,3-dihydroisobenzofuran-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
56622-77-6 |
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Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-oxo-1H-2-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C8H7NO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2,(H2,9,11,12) |
InChI Key |
NVMLWEVAJCKSQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O1 |
Origin of Product |
United States |
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